![molecular formula C27H25N7O3 B2512717 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide CAS No. 1219903-75-9](/img/structure/B2512717.png)
2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide is a useful research compound. Its molecular formula is C27H25N7O3 and its molecular weight is 495.543. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide is a complex organic molecule belonging to the class of pyridazinones. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features several notable structural components:
- Pyridazinone core : A six-membered heterocyclic ring containing nitrogen and carbonyl groups.
- Substituents : The presence of p-tolyl and triazolo groups enhances its structural diversity and potential interactions with biological targets.
Component | Description |
---|---|
Molecular Formula | C19H20N4O2 |
Molecular Weight | 334.39 g/mol |
Key Functional Groups | Pyridazinone, propanamide, triazole |
Anticancer Properties
Pyridazinone derivatives have been studied for their anticancer properties. The molecular structure of this compound suggests potential interactions with various cellular targets involved in cancer progression.
- Mechanism of Action : The inhibition of specific kinases is a major target in cancer therapy. The pyridazinone core may exhibit kinase inhibitory activity, which could disrupt signaling pathways essential for tumor growth and survival.
- In Vitro Studies : Preliminary studies indicate that derivatives of pyridazinone show significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast (MCF-7), lung (A549), and colon (HCT-116) cancer cell lines .
Antimicrobial Activity
The presence of p-tolyl and triazolo moieties may also confer antimicrobial properties to the compound:
Study 1: Antitumor Activity Assessment
A recent study evaluated the antitumor efficacy of pyridazinone derivatives in vitro. The findings indicated that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 7.01 ± 0.60 |
A549 | 8.55 ± 0.35 |
HCT-116 | 14.31 ± 0.90 |
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, derivatives were screened against common pathogens. While specific data for the compound is still emerging, related compounds have shown MIC values ranging from 0.006 to 0.024 μg/mL against Mycobacterium tuberculosis and other pathogens .
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N7O3/c1-18-8-10-20(11-9-18)22-12-15-25(35)33(31-22)19(2)27(36)28-16-17-37-24-14-13-23-29-30-26(34(23)32-24)21-6-4-3-5-7-21/h3-15,19H,16-17H2,1-2H3,(H,28,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBNWUWWENFNMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NCCOC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.